![molecular formula C13H20ClN3O3S B157307 (6R,7R)-7-Amino-8-oxo-3-[[1-(trideuteriomethyl)pyrrolidin-1-ium-1-yl]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride CAS No. 131857-25-5](/img/structure/B157307.png)
(6R,7R)-7-Amino-8-oxo-3-[[1-(trideuteriomethyl)pyrrolidin-1-ium-1-yl]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of various diseases .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized from different cyclic or acyclic precursors, or by functionalizing preformed pyrrolidine rings .Molecular Structure Analysis
The compound likely has a complex 3D structure due to the presence of the pyrrolidine ring and the sp3 hybridization of its carbon atoms . The stereogenicity of the carbons in the pyrrolidine ring could lead to different biological profiles for different stereoisomers .Applications De Recherche Scientifique
Pyrrolidine in Drug Discovery
Pyrrolidine rings and their derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, are extensively utilized in medicinal chemistry for creating compounds aimed at treating human diseases. The saturation and sp3-hybridization of the pyrrolidine ring allow for efficient exploration of pharmacophore space, contributing to the molecule's stereochemistry and increasing three-dimensional coverage due to "pseudorotation." These features facilitate the design of bioactive molecules with target selectivity. The review by Li Petri et al. (2021) highlights the synthesis, reaction conditions, and structure-activity relationships (SAR) of pyrrolidine-based compounds, underscoring the influence of steric factors and stereochemistry on biological activity (Li Petri et al., 2021).
Heterocyclic Aromatic Compounds in Microbial Metabolism
The metabolism of heterocyclic aromatic compounds, such as pyridine, quinoline, and acridine, involves complex pathways under both aerobic and anaerobic conditions. Kaiser et al. (1996) provide an extensive review of how these compounds are biodegraded by various types of bacteria, fungi, and enzymes, highlighting the diversity of metabolic pathways utilized by different organisms. This review demonstrates the dependency of transformation rates on substituents and outlines the mineralization pathways of various heterocyclic aromatic compounds. The research indicates that specific enzymes, such as mono- or dioxygenases, play crucial roles in the degradation steps of these compounds (Kaiser et al., 1996).
Orientations Futures
Propriétés
IUPAC Name |
(6R,7R)-7-amino-8-oxo-3-[[1-(trideuteriomethyl)pyrrolidin-1-ium-1-yl]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S.ClH/c1-16(4-2-3-5-16)6-8-7-20-12-9(14)11(17)15(12)10(8)13(18)19;/h9,12H,2-7,14H2,1H3;1H/t9-,12-;/m1./s1/i1D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKYDOZUOXJZSR-KUDVEPGFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)N)SC2)C(=O)[O-].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+]1(CCCC1)CC2=C(N3[C@@H]([C@@H](C3=O)N)SC2)C(=O)[O-].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.85 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 13591238 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

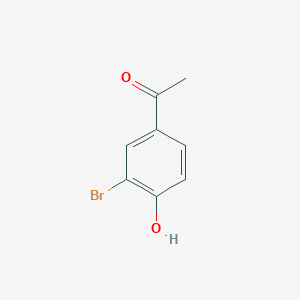
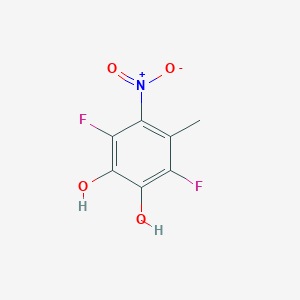
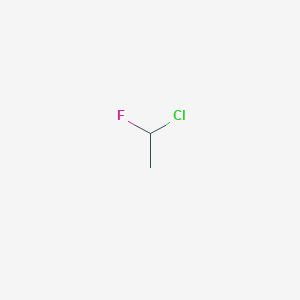
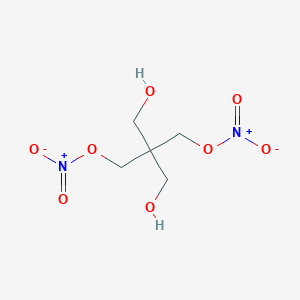
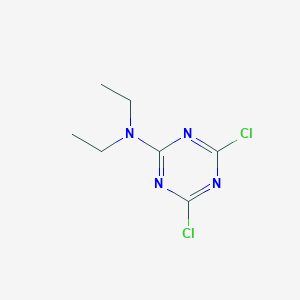
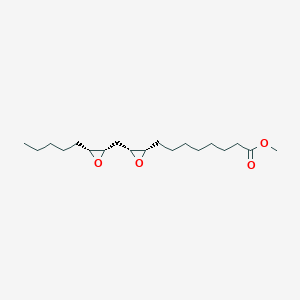
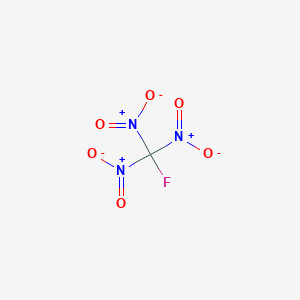
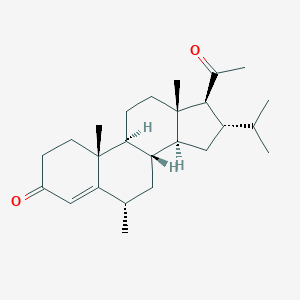
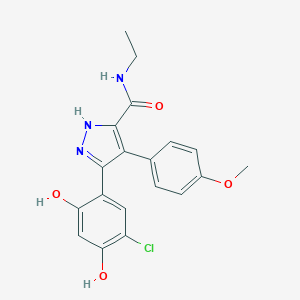
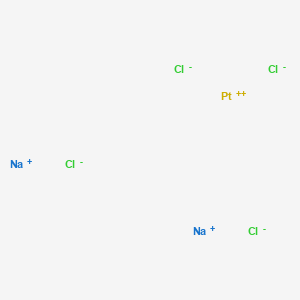

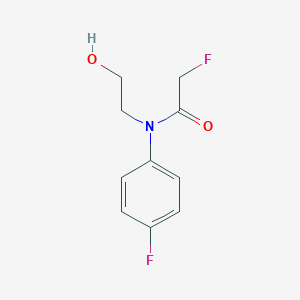
![1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B157252.png)
